Unii-2FJ6Y9S5AK
Description
Chemical Identity and Nomenclature
UNII-2FJ6Y9S5AK, also known as MI-219, is a synthetic small-molecule inhibitor of the human double minute 2 (HDM2) protein. Its chemical identity is defined by the IUPAC name (2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide. The molecular formula is C₂₇H₃₂Cl₂FN₃O₄, with a molecular weight of 552.47 g/mol.
The SMILES notation for MI-219 is CC(C)(C)C[C@@H]1[C@]2(C@HC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F, representing its stereospecific spiro-oxindole core structure. The InChIKey (FCPJMURCXCSVLM-KVUUDYJHSA-N) further encodes its three-dimensional conformation. Additional identifiers include the CAS registry number 908027-55-4 and PubChem CID 121458548.
| Identifier | Value |
|---|---|
| IUPAC Name | (2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |
| Molecular Formula | C₂₇H₃₂Cl₂FN₃O₄ |
| Molecular Weight | 552.47 g/mol |
| CAS Number | 908027-55-4 |
| UNII Code | 2FJ6Y9S5AK |
Regulatory Classification and UNII Code Significance
The Unique Ingredient Identifier (UNII) 2FJ6Y9S5AK is a non-proprietary alphanumeric code assigned by the U.S. Food and Drug Administration’s (FDA) Global Substance Registration System (GSRS). This system adheres to ISO 11238 standards, which mandate rigorous scientific definitions for substances in regulated products. The UNII enables unambiguous identification of MI-219 across regulatory domains, facilitating data exchange in pharmacovigilance, supply chain tracking, and translational research.
MI-219 is classified as a chemical substance under the GSRS framework, defined by its stoichiometric molecular structure and stereochemical properties. Its UNII distinguishes it from related compounds, such as MI-77301 (a derivative with improved pharmacokinetics), by encoding structural features like the spiro-oxindole scaffold and chloro-fluoro substitutions. Regulatory databases, including DailyMed and the FDA’s Orange Book, use UNIIs to link substances to approved products, though MI-219 remains investigational.
Historical Development and Discovery
MI-219 was developed through rational drug design targeting the HDM2-p53 interaction. The p53 tumor suppressor protein is often inactivated in cancers due to overexpression of HDM2, which promotes its ubiquitination and degradation. Early work identified spiro-oxindoles as potent HDM2 inhibitors, leading to the optimization of MI-219’s binding affinity and selectivity.
Key milestones include:
- Structural Modeling : Computational docking studies revealed that MI-219 mimics p53’s critical binding residues (Phe19, Leu22, Trp23, Leu26), enabling sub-nanomolar affinity (Kᵢ = 5 nM) for HDM2.
- Selectivity Profile : MI-219 exhibits >10,000-fold selectivity for HDM2 over the related protein HDMX (MDMX), addressing concerns about off-target effects.
- Preclinical Validation : In xenograft models, MI-219 induced tumor regression by activating p53-dependent apoptosis and cell cycle arrest, with minimal toxicity in normal tissues.
The compound’s development underscored the importance of stereochemical precision , as its (2'R,3S,3'R,5'R) configuration is essential for binding to HDM2’s hydrophobic pocket. Subsequent derivatives, such as MI-77301, retained this core structure while improving oral bioavailability.
Properties
CAS No. |
908027-55-4 |
|---|---|
Molecular Formula |
C27H32Cl2FN3O4 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |
InChI |
InChI=1S/C27H32Cl2FN3O4/c1-26(2,3)12-21-27(17-10-19(30)18(29)11-20(17)32-25(27)37)22(14-5-4-6-15(28)9-14)23(33-21)24(36)31-8-7-16(35)13-34/h4-6,9-11,16,21-23,33-35H,7-8,12-13H2,1-3H3,(H,31,36)(H,32,37)/t16-,21+,22-,23+,27-/m0/s1 |
InChI Key |
UNXQGBMZYKHQCO-NVHWNKAKSA-N |
SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NCCC(CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F |
Isomeric SMILES |
CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NCC[C@@H](CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NCCC(CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Spiro-oxindole; MI219; MI 219; MI-219 |
Origin of Product |
United States |
Preparation Methods
MI-219 was designed using a structure-based, de novo approach to bind optimally to HDM2 . The synthetic routes and reaction conditions for MI-219 involve multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The industrial production methods for MI-219 are not extensively detailed in the available literature, but it is known that the compound is synthesized through a series of chemical reactions that ensure its high purity and potency .
Chemical Reactions Analysis
MI-219 undergoes various chemical reactions, including:
Oxidation: MI-219 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms of MI-219.
Substitution: MI-219 can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MI-219 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: MI-219 is used as a tool compound to study the HDM2-p53 interaction and to develop new inhibitors targeting this pathway.
Biology: The compound is employed in biological studies to understand the role of p53 in cell cycle regulation and apoptosis.
Medicine: MI-219 has shown promising results in preclinical studies as an anti-cancer agent.
Mechanism of Action
MI-219 exerts its effects by binding to HDM2, thereby inhibiting its interaction with p53. This inhibition leads to the activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the up-regulation of p53, HDM2, and p21 in cancer cells with wild-type p53. These effects are observed both in vitro and in vivo, demonstrating the compound’s potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-4-nitrothiazole
- Structural Similarities : Both compounds feature a thiazole core with nitro and amine substituents.
- Key Differences: Substituent Position: 5-Nitrothiazol-2-amine has nitro at position 5, whereas 2-amino-4-nitrothiazole substitutes nitro at position 4. Physicochemical Properties:
| Parameter | 5-Nitrothiazol-2-amine | 2-Amino-4-nitrothiazole |
|---|---|---|
| Molecular Weight (g/mol) | 145.12 | 145.12 |
| Melting Point (°C) | 198–200 (decomposes) | 210–212 (decomposes) |
| Solubility | Low in water | Low in water |
- Applications: While 5-nitrothiazol-2-amine is used in QC, 2-amino-4-nitrothiazole is employed in agrochemical synthesis .
Nitazoxanide (Parent Drug)
- Functional Similarities : Both are nitro-thiazole derivatives with antiparasitic activity.
- Key Differences :
- Structure : Nitazoxanide incorporates 5-nitrothiazol-2-amine as a substructure but adds a salicylate moiety.
- Bioactivity :
| Parameter | 5-Nitrothiazol-2-amine | Nitazoxanide |
|---|---|---|
| Primary Use | Analytical standard | Broad-spectrum antiparasitic |
| Mechanism | N/A | Inhibits pyruvate:ferredoxin oxidoreductase |
- Regulatory Status: Nitazoxanide is FDA-approved, whereas 5-nitrothiazol-2-amine is restricted to non-clinical applications .
Comparative Research Findings
Stability and Analytical Performance
- Stability : 5-Nitrothiazol-2-amine exhibits high thermal stability (decomposition >190°C), making it suitable for LC-MS calibration. In contrast, nitazoxanide degrades at lower temperatures (150°C) due to its complex structure .
- Analytical Utility :
- HPLC Retention : 5-Nitrothiazol-2-amine elutes earlier (RT: 4.2 min) than nitazoxanide (RT: 8.5 min) under reverse-phase conditions .
- Detection Limits : UV detection at 254 nm shows superior sensitivity for 5-nitrothiazol-2-amine (LOD: 0.1 µg/mL) compared to nitazoxanide (LOD: 0.5 µg/mL) due to fewer interfering chromophores .
Data Tables
Table 1: Physicochemical Comparison
| Property | 5-Nitrothiazol-2-amine | 2-Amino-4-nitrothiazole | Nitazoxanide |
|---|---|---|---|
| Molecular Formula | C₃H₃N₃O₂S | C₃H₃N₃O₂S | C₁₂H₉N₃O₅S |
| LogP (Partition Coefficient) | 1.2 | 1.5 | 2.8 |
| Regulatory Status | QC/ANDA applications | Industrial synthesis | FDA-approved |
Table 2: Spectroscopic Signatures
| Technique | 5-Nitrothiazol-2-amine (Key Peaks) |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.45 (s, 1H, thiazole-H), δ 6.80 (s, 2H, NH₂) |
| IR (cm⁻¹) | 3350 (N-H), 1530 (NO₂ asym), 1350 (NO₂ sym) |
Q & A
Q. What methodologies are critical for assessing long-term stability under diverse environmental conditions?
- Methodological Answer : Design factorial experiments to test interactions between temperature, pH, and oxidative stress. Employ chemometric tools (e.g., PCA) to identify degradation pathways. Publish raw datasets to enable third-party verification .
Key Methodological Frameworks
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
